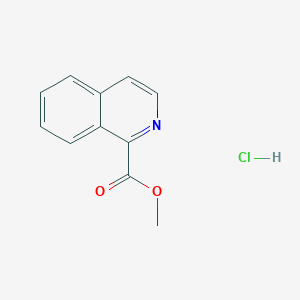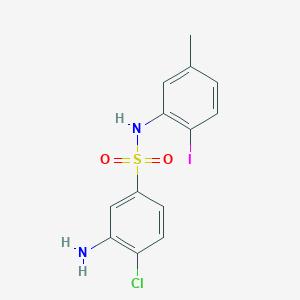
3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
Indole derivatives, which share structural similarities with the compound , exhibit a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities make indole derivatives valuable for synthesizing various pharmacologically active molecules .
Material Science Applications
The structural characteristics of imidazo[4,5-b]pyridine derivatives, which can be synthesized from compounds like 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide, are of interest in material science. They have potential applications in organometallic chemistry and as components in the development of new materials due to their ability to engage in proton- and charge-transfer processes .
Antiviral Agent Development
Compounds structurally related to 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide have been used to create antiviral agents. For instance, indole derivatives have shown inhibitory activity against influenza A and other viruses, highlighting the potential of using this compound as a starting point for developing new antiviral medications .
Anti-Cancer Research
The compound’s derivatives have shown promise in cancer research, particularly in the development of kinase inhibitors that can target cancer cells. The ability to inhibit FLT3/aurora kinases is particularly relevant for treatments aimed at acute myeloid leukemia .
Receptor Modulation
Due to the compound’s ability to modulate the functions of receptors or enzymes in living systems, it is an important tool for studying biology and disease treatment. Its derivatives can bind with high affinity to multiple receptors, aiding in the discovery of novel biologically active molecules .
Green Chemistry
The synthesis of imidazo[4,5-b]pyridine derivatives from this compound can be achieved through environmentally friendly methods. This aligns with the principles of green chemistry, which seeks to reduce the environmental impact of chemical synthesis .
Pharmacological Research
The diverse biological activities of indole derivatives, which are structurally related to this compound, make them a rich source of inspiration for pharmacological research. They provide a foundation for the development of new drugs with a variety of therapeutic possibilities .
Eigenschaften
IUPAC Name |
3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClIN2O2S/c1-8-2-5-11(15)13(6-8)17-20(18,19)9-3-4-10(14)12(16)7-9/h2-7,17H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZXYXBXFPMTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

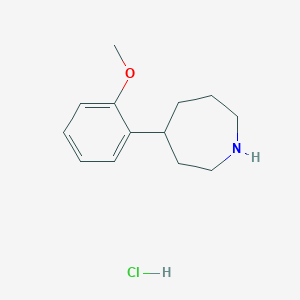
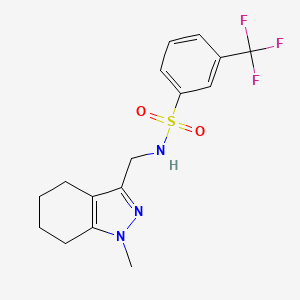
![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2871847.png)
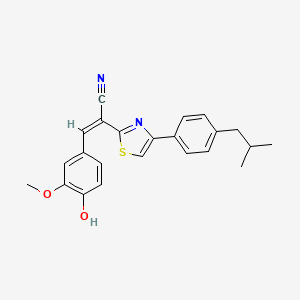
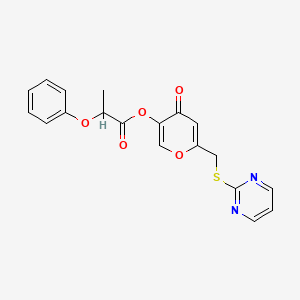

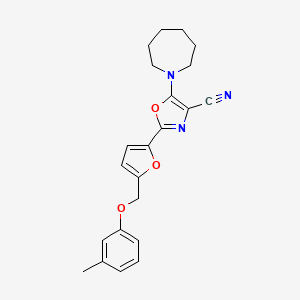
formamide](/img/structure/B2871854.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871857.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2871858.png)

